molecular formula C9H9NO2 B3177658 2-(4,5-Dihydrooxazol-2-yl)phenol CAS No. 20237-92-7

2-(4,5-Dihydrooxazol-2-yl)phenol

Cat. No.: B3177658
CAS No.: 20237-92-7
M. Wt: 163.17 g/mol
InChI Key: FETLPNKZRXDWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dihydrooxazol-2-yl)phenol is a chemical compound characterized by the presence of an oxazoline ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydrooxazol-2-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline ring.

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow synthesis techniques. This approach enhances the safety profile of the reaction and allows for the production of pure products without the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dihydrooxazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the electrophile used, various substituted phenols can be obtained.

Scientific Research Applications

2-(4,5-Dihydrooxazol-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydrooxazol-2-yl)phenol involves its interaction with various molecular targets. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and other proteins. The phenolic hydroxyl group can undergo deprotonation, allowing the compound to act as a nucleophile in various reactions .

Comparison with Similar Compounds

Uniqueness: 2-(4,5-Dihydrooxazol-2-yl)phenol is unique due to its specific combination of an oxazoline ring and a phenol group. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETLPNKZRXDWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942352
Record name 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20237-92-7
Record name NSC405255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydrooxazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydrooxazol-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
2-(4,5-Dihydrooxazol-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-(4,5-Dihydrooxazol-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
2-(4,5-Dihydrooxazol-2-yl)phenol
Reactant of Route 6
Reactant of Route 6
2-(4,5-Dihydrooxazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.